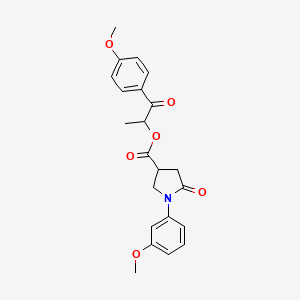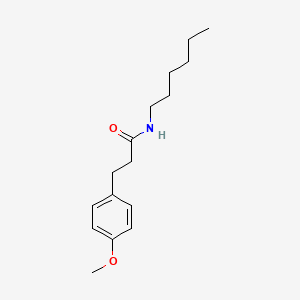![molecular formula C18H17N3O2 B12472905 6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine](/img/structure/B12472905.png)
6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrrole ring, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine typically involves the condensation of 6-methoxypyridin-3-amine with an aldehyde or ketone derivative of 1-(4-methoxyphenyl)-1H-pyrrole. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and may require heating to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imine bond results in the formation of an amine.
Scientific Research Applications
6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Although not widely used industrially, it may have applications in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-{(E)-[1-(4-methoxyphenyl)ethylidene]aniline: Similar structure but lacks the pyrrole ring.
2-methoxy-5-((phenylamino)methyl)phenol: Contains a phenol group instead of the pyridine ring.
Uniqueness
6-methoxy-N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}pyridin-3-amine is unique due to its combination of a pyridine ring, a pyrrole ring, and methoxyphenyl groups. This unique structure allows it to interact with a broader range of molecular targets and undergo a variety of chemical reactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)pyrrol-2-yl]-N-(6-methoxypyridin-3-yl)methanimine |
InChI |
InChI=1S/C18H17N3O2/c1-22-17-8-6-15(7-9-17)21-11-3-4-16(21)13-19-14-5-10-18(23-2)20-12-14/h3-13H,1-2H3 |
InChI Key |
OCCHVZYNQYWOPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C2C=NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-phenylglycinamide](/img/structure/B12472845.png)
![N-(4-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472853.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12472860.png)
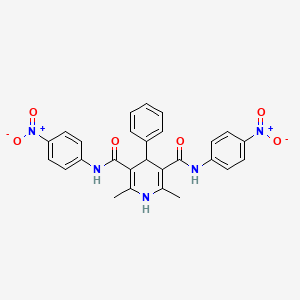
![N-(2-Methylphenyl)-2-[N-(4-phenoxyphenyl)methanesulfonamido]propanamide](/img/structure/B12472872.png)
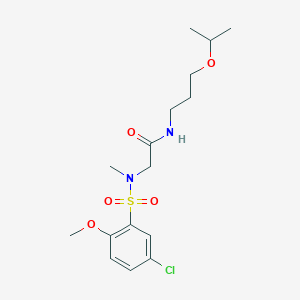
![ethyl 4-{(E)-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}benzoate](/img/structure/B12472883.png)
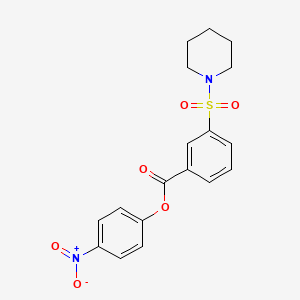
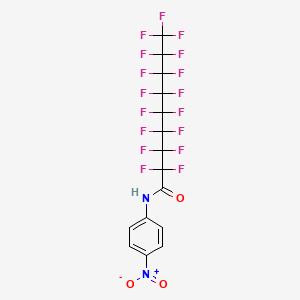
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B12472899.png)
![4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B12472908.png)
